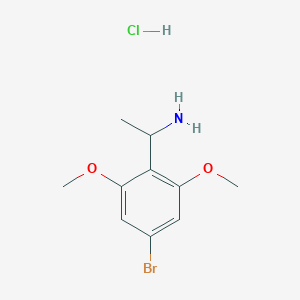
1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2375274-38-5 . It has a molecular weight of 296.59 . The IUPAC name for this compound is 1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO2.ClH/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3;/h4-6H,12H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in water .Applications De Recherche Scientifique
Metabolic Pathways
In a study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, suggesting multiple metabolic pathways including deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).
Pharmacological Properties
Research on four synthetic hallucinogens, including 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride, examined their discriminative stimulus effects and locomotor activity in rodents, indicating that these compounds have potential hallucinogenic properties and could affect motor functions (Gatch et al., 2017).
Pyrolysis Products and Toxicity
The pyrolysis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) was studied, revealing the formation of several products. This indicates that inhalation or 'smoking' of this substance can lead to the ingestion of potentially toxic pyrolysis products (Texter et al., 2018).
Synthesis and Identification
A study described the test purchase, identification, and synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), indicating its potential psychoactive effects and highlighting various analytical techniques for its identification (Power et al., 2015).
Metabolism in Human Hepatocytes
The in vitro metabolism of 25B-NBF, a compound related to 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride, was studied in human hepatocytes. The study identified extensive metabolism into various metabolites, providing insights into potential screening methods for substance abuse (Kim et al., 2019).
Novel Psychoactive Substances and Forensic Analysis
Research on new psychoactive substances like 25B-NBOMe and its precursors have highlighted their significance in the drug abuse market. The study reviews available information on their chemistry, pharmacology, and toxicology, which is vital for understanding the risks associated with these compounds (Papoutsis et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride, also known as 2C-B, is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
2C-B acts as a partial agonist at the 5-HT2C receptor This partial activation can lead to changes in the cell’s function, depending on the level of other neurotransmitters present .
Biochemical Pathways
Its action on the 5-ht2c receptor suggests it may influence the serotonin system, which could have downstream effects on mood and perception .
Pharmacokinetics
Like many psychoactive substances, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine . Its bioavailability would be influenced by factors such as the route of administration and the individual’s metabolism .
Result of Action
The activation of the 5-HT2C receptor by 2C-B can lead to a range of effects. These may include altered mood and perception, similar to the effects of other psychedelic substances .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanamine hydrochloride are not fully characterized. It is known to be a hallucinogen . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Cellular Effects
It is known to produce dose-dependent psychoactive effects .
Molecular Mechanism
It is known to have high affinity for central serotonin receptors .
Propriétés
IUPAC Name |
1-(4-bromo-2,6-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3;/h4-6H,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMGAUQAVVOHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1OC)Br)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)



![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)
![Methyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2362690.png)








